molecular formula C13H25N3O B7554248 N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide

N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide

Katalognummer B7554248
Molekulargewicht: 239.36 g/mol
InChI-Schlüssel: UESMMMJEPNKSFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. CX-5461 has shown promising results in preclinical studies as a potential anti-cancer agent.

Wirkmechanismus

N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide selectively inhibits RNA polymerase I transcription by binding to the DNA promoter region of rDNA. This leads to the downregulation of ribosomal RNA production, which is essential for cancer cell proliferation. This compound has also been shown to induce DNA damage and activate the p53 pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in mouse models. In addition, this compound has been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and doxorubicin.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide is its selectivity for cancer cells that have aberrant ribosomal DNA transcription. This makes it a promising candidate for targeted cancer therapy. However, this compound has also been shown to have some toxic effects on normal cells, which may limit its clinical use. In addition, this compound is a relatively new compound, and more research is needed to fully understand its potential as an anti-cancer agent.

Zukünftige Richtungen

There are several future directions for N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide research. One area of interest is the development of this compound as a combination therapy with other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict which cancer patients will respond to this compound treatment. In addition, more research is needed to understand the potential toxic effects of this compound on normal cells and to develop strategies to mitigate these effects. Finally, further preclinical and clinical studies are needed to fully evaluate the efficacy and safety of this compound as an anti-cancer agent.
In conclusion, this compound is a promising small molecule inhibitor that selectively targets RNA polymerase I transcription. It has shown potent anti-tumor activity in preclinical studies and has the potential to be developed as a targeted cancer therapy. However, more research is needed to fully understand its potential as an anti-cancer agent and to develop strategies to mitigate its toxic effects on normal cells.

Synthesemethoden

N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide is synthesized from 1-cyclopropylethylamine and 3-(dimethylamino)piperidine-1-carboxylic acid. The synthesis process involves several steps, including protection of the amine group, esterification, and deprotection. The final product is obtained through purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells that have aberrant ribosomal DNA transcription, which is a common feature of many cancer cells. This compound has been tested in various cancer cell lines, including breast cancer, ovarian cancer, and leukemia, and has shown potent anti-tumor activity.

Eigenschaften

IUPAC Name

N-(1-cyclopropylethyl)-3-(dimethylamino)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-10(11-6-7-11)14-13(17)16-8-4-5-12(9-16)15(2)3/h10-12H,4-9H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESMMMJEPNKSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(=O)N2CCCC(C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.